molecular formula C10H6Br2N2 B047686 2,5-Bis(bromomethyl)terephthalonitrile CAS No. 64746-04-9

2,5-Bis(bromomethyl)terephthalonitrile

Cat. No.: B047686
CAS No.: 64746-04-9
M. Wt: 313.98 g/mol
InChI Key: IBVXNROAOGBZRW-UHFFFAOYSA-N
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Description

2,5-Bis(bromomethyl)terephthalonitrile is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of terephthalonitrile, where two bromomethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(bromomethyl)terephthalonitrile typically involves the bromination of 2,5-dimethylterephthalonitrile. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(bromomethyl)terephthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers are formed.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Primary amines.

Scientific Research Applications

2,5-Bis(bromomethyl)terephthalonitrile has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Biological Studies: Utilized in the study of enzyme inhibitors and other biological interactions.

Mechanism of Action

The mechanism of action of 2,5-Bis(bromomethyl)terephthalonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(bromomethyl)terephthalonitrile is unique due to the presence of both bromomethyl and nitrile groups, which provide a versatile platform for various chemical reactions and applications. Its dual functionality makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

2,5-bis(bromomethyl)benzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-3-7-1-9(5-13)8(4-12)2-10(7)6-14/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVXNROAOGBZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)CBr)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624049
Record name 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64746-04-9
Record name 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods for synthesizing 2,5-Bis(bromomethyl)terephthalonitrile?

A1: this compound can be synthesized from p-xylene in a three-step process:

  1. Aromatic Bromination: p-Xylene reacts with bromine in the presence of iodine as a catalyst to yield 2,5-dibromo-p-xylene. [, ]
  2. Aromatic Nucleophilic Substitution: 2,5-dibromo-p-xylene reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) to produce 2,5-dimethylterephthalonitrile. []
  3. α-Bromination: 2,5-dimethylterephthalonitrile undergoes α-bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) using azoisobutyrodinitrile as a radical initiator to yield this compound. [, , ]

Q2: What is the molecular structure and formula of this compound?

A2: this compound has the molecular formula C10H6Br2N2. Its structure consists of a terephthalonitrile core (a benzene ring with two nitrile groups in para positions) with a bromomethyl group (-CH2Br) attached to positions 2 and 5 of the benzene ring. []

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